molecular formula C23H17NO7 B13834471 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylethyl carbonate CAS No. 36490-27-4

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylethyl carbonate

Cat. No.: B13834471
CAS No.: 36490-27-4
M. Wt: 419.4 g/mol
InChI Key: QXIBJIXBYGNLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylethyl carbonate is a complex organic compound with a molecular formula of C23H17NO7 This compound is known for its unique structure, which includes an anthracene moiety linked to a phenylethyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylethyl carbonate typically involves the reaction of 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracene with phenylethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available anthracene derivatives. The process includes purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylethyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the anthracene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various anthracene derivatives, such as hydroxyanthracene and aminoanthracene compounds.

Scientific Research Applications

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylethyl carbonate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylethyl carbonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate
  • 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)thio)-N-(3-ethoxypropyl)benzenesulfonamide

Uniqueness

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylethyl carbonate stands out due to its carbonate linkage, which imparts unique chemical and physical properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

36490-27-4

Molecular Formula

C23H17NO7

Molecular Weight

419.4 g/mol

IUPAC Name

[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] ethyl carbonate

InChI

InChI=1S/C23H17NO7/c1-2-29-23(28)31-13-9-7-12(8-10-13)30-17-11-16(25)18-19(20(17)24)22(27)15-6-4-3-5-14(15)21(18)26/h3-11,25H,2,24H2,1H3

InChI Key

QXIBJIXBYGNLRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.